(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)
Brand Name: Vulcanchem
CAS No.: 108031-80-7
VCID: VC0026860
InChI: InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13?,14?,15?,16?,17-,18+,19?,20?,23?,24?
SMILES: CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C
Molecular Formula: C24H38O3
Molecular Weight: 374.56

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)

CAS No.: 108031-80-7

Cat. No.: VC0026860

Molecular Formula: C24H38O3

Molecular Weight: 374.56

* For research use only. Not for human or veterinary use.

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) - 108031-80-7

Specification

CAS No. 108031-80-7
Molecular Formula C24H38O3
Molecular Weight 374.56
IUPAC Name (4S)-1,10,10-trimethyl-4-[[(4R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane
Standard InChI InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13?,14?,15?,16?,17-,18+,19?,20?,23?,24?
SMILES CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C

Introduction

Chemical Identification and Nomenclature

Basic Identification

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) is identified by several key parameters that help researchers locate and verify this specific compound. The compound is formally registered with CAS number 108031-80-7, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C24H38O3, indicating a structure composed of 24 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms, which gives it a molecular weight of 374.56 g/mol .

The full IUPAC name of this compound is (4S)-1,10,10-trimethyl-4-[[(4R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane, which precisely describes its complex chemical structure. This systematic name reflects the compound's stereochemistry and structural arrangement, including its tricyclic framework and oxygen-containing functional groups.

Synonyms and Related Compounds

The presence of different stereoisomers with distinct CAS numbers indicates the importance of stereochemistry in this compound's applications. The (2S)-(-) designation in the name specifically denotes the stereochemical configuration at the critical 2-position carbon atom in the molecular structure, distinguishing it from related stereoisomers.

Structural Characteristics

Molecular Architecture

(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) possesses a distinctive bicyclic structure derived from methanobenzofuran, which contributes significantly to its chemical behavior and reactivity profiles. The compound features two identical structural units connected through an oxygen bridge, creating a symmetrical ether linkage. Each unit consists of a methanobenzofuran skeleton that has been fully saturated (octahydro), with three methyl groups positioned at positions 7 and 8.

The molecular architecture includes multiple stereogenic centers, with the 2S configuration being particularly important for its applications in stereoselective analysis. This configuration creates a specific three-dimensional arrangement that allows the molecule to interact with other chiral compounds in a predictable and useful manner for analytical applications.

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is critical to its function as a reagent in analytical applications. The (2S) designation indicates the absolute configuration at the 2-position carbon atom, which adopts the S configuration according to the Cahn-Ingold-Prelog priority rules. The negative optical rotation, indicated by the (-) in the name, confirms its specific stereochemical arrangement and distinguishes it from the (+) enantiomer.

The compound's complex structure contains multiple defined stereogenic centers, creating a rigid framework that limits conformational flexibility. This stereochemical rigidity is advantageous for applications requiring precise molecular recognition and stereoselective interactions with analytes. The specific spatial arrangement of the functional groups within the molecule enables its use in determining the absolute configurations of other chiral compounds.

Synthesis Methods

Stereochemical Control

Given the importance of the compound's stereochemistry for its applications, the synthesis methods must incorporate effective strategies for stereochemical control. This could involve the use of chiral catalysts, chiral auxiliaries, or starting materials from the chiral pool that already possess the desired stereochemistry. Alternatively, resolution techniques might be employed to separate the desired stereoisomer from a mixture of products.

The maintenance of stereochemical integrity throughout the synthesis process is crucial, as any racemization or epimerization would compromise the compound's utility as a reagent for stereochemical analysis. Therefore, reaction conditions are carefully selected to preserve the stereochemical configuration at all critical stereogenic centers.

Applications in Analytical Chemistry

Determination of Absolute Configuration

One of the most significant applications of (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) is in the determination of absolute configuration of chiral compounds, particularly in natural product chemistry and pharmaceutical research. The compound serves as a chiral derivatizing agent that forms diastereomeric complexes with analytes, allowing for the determination of their absolute stereochemistry.

Research has demonstrated its utility in determining the absolute configuration of 2-hydroperoxy fatty acids. In one study, 2-hydroperoxy fatty acid ADAM (9-anthryldiazomethane) esters were treated with the compound along with a catalytic amount of an appropriate reagent to form diastereomeric complexes that could be analyzed to determine the absolute configuration . This application is particularly valuable in the field of lipid chemistry, where the stereochemistry of oxygenated fatty acids can significantly impact their biological activities.

Use in Enantioselective Analysis

The compound has been utilized in analyzing enantioselective processes, such as the 2-hydroperoxylation of long-chain fatty acids in biological systems. In marine green algae, for example, researchers have used this reagent to confirm the enantioselectivity of enzymatic oxidation processes that produce (R)-2-hydroperoxy acids with excellent enantiomeric excess .

This application demonstrates the compound's value in elucidating biochemical pathways and understanding the stereochemical aspects of enzymatic reactions. By forming diastereomeric complexes with reaction products, the reagent enables researchers to determine the predominant stereoisomer formed in biological oxidation processes, providing insights into the mechanisms and stereoselectivity of enzymatic reactions.

Research Findings

Biochemical Pathway Analysis

The compound has contributed to significant findings in the study of biochemical pathways, particularly those involving fatty acid oxidation. Research utilizing this reagent has helped elucidate the α-oxidation pathway in marine algae, demonstrating that this process proceeds through the formation of 2-hydroperoxy fatty acid intermediates that subsequently degrade to aldehydes with one fewer carbon atom .

These findings have implications for understanding the biochemistry of lipid metabolism and oxidation in various organisms. The ability to determine the stereochemistry of reaction intermediates using this reagent has provided valuable insights into the mechanisms and stereoselectivity of enzymatic oxidation processes.

Physical and Chemical Properties

Comparison with Related Compounds

The following table compares (2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran) with its stereoisomer:

Property(2S)-(-)-2,2'-Oxybis(octahydro-7,8,8-trimethyl-4,7-methanobenzofuran)(+)-Noe's reagent
CAS Number108031-80-787248-50-8
Synonyms(-)-Noe's reagent, (-)-Noe-Lactol Dimer(+)-Noe's reagent
Molecular FormulaC24H38O3C24H38O3
Molecular Weight374.56 g/mol374.56 g/mol
Optical RotationNegative (-)Positive (+)
Stereochemistry(2S) configuration(2R) configuration (inferred)

This comparison highlights the similarities in chemical composition between the stereoisomers while emphasizing their distinct stereochemical configurations, as reflected in their opposite optical rotations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator